molecular formula C29H23FN4O2S B1245004 A-85783 CAS No. 161395-33-1

A-85783

Número de catálogo: B1245004
Número CAS: 161395-33-1
Peso molecular: 510.6 g/mol
Clave InChI: YGUVFPOGHIKVPP-MUUNZHRXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

A-85783.0 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

    Química: Se utiliza como compuesto de referencia en el estudio de los antagonistas del receptor del factor activador de plaquetas.

    Biología: Se investiga su papel en la inhibición de las respuestas inducidas por el factor activador de plaquetas en sistemas biológicos.

    Medicina: Se explora para posibles aplicaciones terapéuticas en afecciones que involucran el factor activador de plaquetas, como la inflamación y la trombosis.

    Industria: Se utiliza en el desarrollo de nuevos fármacos dirigidos a los receptores del factor activador de plaquetas.

Mecanismo De Acción

A-85783.0 ejerce sus efectos inhibiendo de forma competitiva y reversible la unión del factor activador de plaquetas a su receptor en las membranas de las plaquetas. Esta inhibición evita la activación de las vías de señalización descendentes que conducen a la agregación plaquetaria y la liberación de serotonina. Los objetivos moleculares incluyen el receptor del factor activador de plaquetas y las vías de señalización acopladas a proteínas G asociadas .

Compuestos similares:

    WEB 2086: Otro antagonista del receptor del factor activador de plaquetas con una estructura química diferente.

    BN 52021: Un derivado de ginkgolida que también actúa como antagonista del receptor del factor activador de plaquetas.

Unicidad de this compound.0: this compound.0 es único debido a su alta potencia y selectividad para el receptor del factor activador de plaquetas. Su naturaleza neutra y lipófila le permite inhibir eficazmente las respuestas inducidas por el factor activador de plaquetas tanto in vitro como in vivo, lo que lo convierte en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de A-85783.0 involucra múltiples pasos, comenzando con los derivados apropiados de indol y pirrolo[1,2-c]tiazol. Los pasos clave incluyen:

  • Formación del núcleo de indolo-1-carboxamida.
  • Introducción del grupo 4-fluorofenilo.
  • Acoplamiento con la porción de pirrolo[1,2-c]tiazol.

Métodos de producción industrial: La producción industrial de this compound.0 sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. Esto incluye:

  • Uso de reacciones de alto rendimiento.
  • Optimización de las condiciones de reacción para minimizar los subproductos.
  • Implementación de técnicas de purificación como recristalización y cromatografía para garantizar una alta pureza.

Análisis De Reacciones Químicas

Tipos de reacciones: A-85783.0 experimenta varias reacciones químicas, que incluyen:

    Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar derivados oxidados.

    Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales.

    Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en las porciones de fluorofenilo y pirrolo[1,2-c]tiazol.

Reactivos y condiciones comunes:

    Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

    Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.

    Sustitución: Se emplean reactivos como halógenos y nucleófilos en condiciones controladas.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound.0 con grupos funcionales modificados, que se pueden utilizar para futuras investigaciones y desarrollo.

Comparación Con Compuestos Similares

    WEB 2086: Another platelet-activating factor receptor antagonist with a different chemical structure.

    BN 52021: A ginkgolide derivative that also acts as a platelet-activating factor receptor antagonist.

Uniqueness of A-85783.0: this compound.0 is unique due to its high potency and selectivity for the platelet-activating factor receptor. Its neutral and lipophilic nature allows it to effectively inhibit platelet-activating factor-induced responses both in vitro and in vivo, making it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

A-85783 is a compound that has garnered attention in the field of biochemistry and pharmacology for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₈H₁₉N₃O₃
  • Molecular Weight : 329.36 g/mol
  • Structure : this compound features a complex structure with multiple functional groups that contribute to its biological activity.

This compound has been shown to interact with various biological pathways, particularly those involved in cell signaling and metabolic processes. The compound is primarily recognized for its role as an inhibitor of phosphoglycerate dehydrogenase (PHGDH), an enzyme crucial for serine biosynthesis. This inhibition can lead to alterations in cellular metabolism, particularly in cancer cells that rely on serine for growth and proliferation.

Key Findings from Research Studies

  • Inhibition of Tumor Growth : A study demonstrated that this compound effectively inhibits tumor growth in xenograft models by targeting metabolic pathways essential for cancer cell survival. The compound's ability to disrupt serine synthesis was linked to reduced tumor viability and increased apoptosis in malignant cells .
  • Impact on Cellular Metabolism :
    • This compound was found to decrease levels of key metabolites associated with the serine biosynthesis pathway, leading to a metabolic shift that favors apoptosis over proliferation .
    • The compound's effect on metabolic reprogramming was evident through altered expression levels of genes involved in glycolysis and oxidative phosphorylation .
  • Gene Expression Modulation : Research indicated that treatment with this compound resulted in significant changes in gene expression profiles related to stress response, cell cycle regulation, and apoptosis. Notably, genes such as ATF3 and TXNIP were upregulated, highlighting the compound's role in stress-induced signaling pathways .

Data Table: Gene Expression Changes Induced by this compound

Gene SymbolGene NameFold ChangeMain Functions
ATF3Activating transcription factor 36.5Transcription regulation
TXNIPThioredoxin interacting protein6.5Stress response, apoptosis
GADD45AGrowth arrest and DNA-damage-inducible3.2DNA repair, apoptosis
IL6Interleukin 63.2Immune response, cell differentiation
PHGDHPhosphoglycerate dehydrogenase-2.5Amino acid metabolism

Case Study 1: Cancer Cell Lines

In vitro studies using various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation at micromolar concentrations. The compound was particularly effective against melanoma and glioblastoma cells, where it induced cell cycle arrest and apoptosis.

Case Study 2: Xenograft Models

In vivo studies utilizing xenograft models showed that administration of this compound led to a marked reduction in tumor size compared to control groups. The therapeutic efficacy was attributed to the compound's ability to modulate metabolic pathways critical for tumor growth.

Propiedades

IUPAC Name

6-(4-fluorophenyl)-N,N-dimethyl-3-[(3R)-3-pyridin-3-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-7-carbonyl]indole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23FN4O2S/c1-32(2)29(36)34-16-24(22-10-7-19(14-25(22)34)18-5-8-21(30)9-6-18)27(35)23-11-13-33-26(23)17-37-28(33)20-4-3-12-31-15-20/h3-16,28H,17H2,1-2H3/t28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUVFPOGHIKVPP-MUUNZHRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1C=C(C2=C1C=C(C=C2)C3=CC=C(C=C3)F)C(=O)C4=C5CSC(N5C=C4)C6=CN=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)N1C=C(C2=C1C=C(C=C2)C3=CC=C(C=C3)F)C(=O)C4=C5CS[C@@H](N5C=C4)C6=CN=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433311
Record name 6-(4-fluorophenyl)-N,N-dimethyl-3-[(3R)-3-pyridin-3-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-7-carbonyl]indole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161395-33-1
Record name A-85783
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161395331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(4-fluorophenyl)-N,N-dimethyl-3-[(3R)-3-pyridin-3-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-7-carbonyl]indole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A-85783
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OCS3J46F47
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the primary mechanism of action of (R)-6-(4-Fluorophenyl)-N,N-dimethyl-3-[3-(3-pyridinyl)-1H,3H-pyrrolo[1,2-c]thiazol-7-yl]carbonyl-1H-indole-1-carboxamide (A-85783)?

A1: (R)-6-(4-Fluorophenyl)-N,N-dimethyl-3-[3-(3-pyridinyl)-1H,3H-pyrrolo[1,2-c]thiazol-7-yl]carbonyl-1H-indole-1-carboxamide (this compound) acts as a potent and specific antagonist of the platelet-activating factor (PAF) receptor. [] This means it binds to the receptor and blocks the binding of PAF, preventing the activation of downstream signaling pathways. []

Q2: What are the potential therapeutic benefits of inhibiting the PAF receptor with this compound?

A2: Inhibiting the PAF receptor with this compound has shown promise in preclinical studies for treating inflammatory conditions. Research suggests this compound can reduce vascular permeability, hypotension, edema, and lethality induced by PAF. [] One study demonstrated the potential of this compound and its prodrug, ABT-299, in treating otitis media with effusion, highlighting their ability to reduce capillary permeability, subepithelial edema, and inflammatory cell infiltration. []

Q3: How does this compound compare to other PAF receptor antagonists in terms of potency and selectivity?

A3: this compound demonstrates high potency for inhibiting PAF binding to its receptor. In vitro studies show a Ki of 3.9 nM for rabbit platelets and 0.3 nM for human platelets. [] This binding affinity correlates with the functional antagonism of PAF-mediated cellular responses, including calcium mobilization, superoxide generation, aggregation, and degranulation of platelets. [] While the provided research doesn't offer direct comparisons to other antagonists, the high potency of this compound at nanomolar concentrations suggests it is among the more potent compounds in its class.

Q4: How does the presence of the PAF receptor influence the cellular response to ultraviolet B (UVB) radiation?

A4: Studies using a human epidermal cell line (KB) expressing the PAF receptor revealed that PAF receptor activation enhances UVB-induced apoptosis. [] UVB exposure stimulated PAF synthesis specifically in the PAF receptor-expressing cells, leading to increased apoptosis compared to control cells. [] This effect was mitigated by PAF receptor antagonists, antioxidants, and lower UVB doses, suggesting a role for PAF and oxidative stress in this process. []

Q5: What is the role of the PAF receptor in UVB-induced TNF-α production?

A5: Research indicates that the PAF receptor plays a role in UVB-induced TNF-α production in epidermal cells. [] PAF receptor-expressing KB cells exhibited increased TNF-α mRNA and protein expression upon UVB exposure compared to control cells. [] This effect was attenuated by PAF receptor antagonists and antioxidants, suggesting that PAF receptor activation and oxidative stress contribute to UVB-induced TNF-α production. []

Q6: Are there any known prodrugs of this compound, and what advantages might they offer?

A6: Yes, ABT-299 is a water-soluble prodrug of this compound. [] It is rapidly converted to this compound in vivo. [] The prodrug formulation potentially offers advantages in terms of solubility, administration routes (including oral administration), and pharmacokinetic properties. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.